Home > Products > Screening Compounds P48552 > 6-Methoxy-isochroman
6-Methoxy-isochroman - 33348-59-3

6-Methoxy-isochroman

Catalog Number: EVT-418076
CAS Number: 33348-59-3
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

6-Methoxy-isochroman can be classified under:

  • Chemical Class: Isochromans
  • Functional Group: Methoxy group (-OCH₃)

Natural sources of isochroman compounds include certain plant extracts, such as those from Tessmannia densiflora, which have been reported to yield various isochroman derivatives, including 6-methoxy-isochroman .

Synthesis Analysis

The synthesis of 6-methoxy-isochroman can be achieved through several methods, often involving multi-step organic reactions. A notable synthetic route includes:

  1. Starting Material: 3,5-Dihydroxy-4-methyl benzoic acid.
  2. Methylation: The starting material undergoes exhaustive methylation to form a methyl ester.
  3. Reduction: The ester is reduced using lithium aluminum hydride to produce a benzylic alcohol.
  4. Formation of Leaving Group: The hydroxyl group is converted into a bromide leaving group using phosphorus tribromide.
  5. Cyclization: The cyclization step involves treating the bromide with a suitable base (e.g., sodium hydride) to facilitate the formation of the isochroman structure.
Molecular Structure Analysis

The molecular structure of 6-methoxy-isochroman features:

  • Core Structure: A fused benzene and tetrahydrofuran ring system.
  • Methoxy Substitution: A methoxy group at the sixth position of the isochroman ring.

The molecular formula for 6-methoxy-isochroman is C10H10O2C_{10}H_{10}O_2. Key structural data include:

  • Molecular Weight: Approximately 178.19 g/mol.
  • Nuclear Magnetic Resonance (NMR) Data: Characteristic peaks observed in NMR spectra provide insights into the hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

6-Methoxy-isochroman participates in various chemical reactions that can modify its structure or introduce new functional groups. Some significant reactions include:

  1. Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  2. Oxidation Reactions: The alcohol functionalities can be oxidized to form ketones or aldehydes, expanding its chemical utility in synthesis.
  3. Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form derivatives with enhanced biological activity.

These reactions often require specific catalysts or reaction conditions to optimize yields and selectivity .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 6-methoxy-isochroman include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 67.5 - 69 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.

These properties influence its behavior in various applications and formulations .

Applications

6-Methoxy-isochroman has potential applications in several scientific domains:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases due to its biological activity.
  2. Natural Product Chemistry: Used in studying plant-derived compounds for their pharmacological properties.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules with desired functionalities.

Ongoing research continues to explore its full potential, particularly in drug discovery and development .

Introduction to 6-Methoxy-isochroman in Medicinal Chemistry

Historical Context of Isochroman Derivatives in Drug Discovery

Isochroman (3,4-dihydro-1H-2-benzopyran) derivatives constitute a structurally diverse class of oxygen-containing heterocycles that have demonstrated remarkable versatility in medicinal chemistry. These compounds emerged as privileged scaffolds in CNS drug development following the discovery of natural isochromans with significant biological activities in the mid-20th century. The structural foundation of isochromans features a benzopyran ring system that provides both conformational rigidity and points for strategic substitution, making them ideal for target interactions [7]. Early synthetic efforts focused on the lactone derivatives (isochromanones), exemplified by the 1976 synthesis of 6,7-dimethoxy-3-isochromanone through acid-catalyzed cyclization of 3,4-dimethoxyphenylacetic acid with formaldehyde—a methodology that established a robust route to this pharmacophore [3].

The pharmacological significance of the methoxy substitution pattern became evident through extensive structure-activity relationship (SAR) studies. Position-specific methoxylation, particularly at the 6-position, enhances blood-brain barrier penetration while preserving metabolic stability—critical properties for CNS-active agents. Historically, isochroman derivatives served as key intermediates for alkaloid synthesis (e.g., tetrahydroisoquinolines and protoberberines) before their intrinsic biological activities were recognized [3] [7]. Contemporary research has revealed their therapeutic relevance across multiple target classes, including dopamine receptors, neurokinin receptors, and various enzymes implicated in neurodegenerative and psychiatric disorders. The structural evolution from simple natural product derivatives to targeted therapeutics underscores the scaffold's medicinal chemistry value [1] [7].

Table 1: Historically Significant Isochroman Derivatives in Drug Discovery

CompoundOrigin/SourceBiological Significance
CJ-17,493Synthetic (Pfizer)Prototype NK1 receptor antagonist with antiemetic properties
6,7-Dimethoxy-3-isochromanoneSyntheticKey intermediate in isoquinoline alkaloid synthesis
Sclerin derivativesNatural product (Sclerotinia)Antihypertensive leads
Penicillium isochromansFungal metabolitesAntimicrobial prototypes with unique substitution patterns

Role of 6-Methoxy-isochroman in Neurokinin-1 (NK1) Receptor Antagonism

6-Methoxy-isochroman derivatives have demonstrated exceptional promise as Neurokinin-1 (NK1) receptor antagonists, a therapeutic class with established clinical utility in chemotherapy-induced nausea and vomiting (CINV). The molecular design of these compounds addresses critical limitations of earlier NK1 antagonists, particularly metabolic instability and cytochrome P450 interactions. The structural optimization leading to CJ-17,493 exemplifies this approach: Starting from the prototypical NK1 antagonist CP-122,721, Pfizer researchers incorporated a 6-methoxy-isochroman moiety to create a novel chemotype with improved pharmacological properties [1]. This modification yielded a compound with subnanomolar affinity (Kᵢ = 0.2 nM) for the human NK1 receptor expressed in IM-9 lymphoblastoma cells—comparable to the endogenous ligand substance P (IC₅₀ = 0.79 nM) while significantly reducing CYP2D6 inhibition [1].

The pharmacodynamic superiority of 6-methoxy-isochroman derivatives stems from their unique binding interactions within the NK1 receptor pocket. The isochroman oxygen engages in hydrogen bonding with key residues (His197, His265), while the methoxy group optimizes hydrophobic contacts in the subpocket typically occupied by substance P's phenylalanine residues. This precise molecular recognition translates to exceptional in vivo efficacy, as demonstrated in cisplatin-induced ferret emesis models where CJ-17,493 achieved an ED₉₀ of 0.07 mg/kg subcutaneously—potency matching CP-122,721 but with a significantly improved CYP2D6 inhibition profile (6-fold lower affinity) [1] [6]. The metabolic stability advantage is particularly noteworthy: In CYP2D6 +/- assays, CJ-17,493 exhibited a 3-fold longer half-life in CYP2D6-deficient human liver microsomes compared to earlier antagonists, reducing the risk of drug-drug interactions in polypharmacy scenarios common in cancer patients [1].

Table 2: Comparative Pharmacological Profile of NK1 Receptor Antagonists

ParameterCJ-17,493 (6-Methoxy-isochroman)CP-122,721 (Prototype)Aprepitant (Clinical Reference)
NK1 Binding Affinity (Kᵢ/IC₅₀)0.2 nM (IM-9 cells)0.1 nM0.1 nM
CYP2D6 Inhibition (Kᵢ)0.02 μM (Weak)0.02 μM (Strong)1-2 μM (Moderate)
CYP2D6 +/- Half-Life Ratio3-fold improvementBaseline2-fold improvement
Anti-emetic ED₉₀ (Ferret)0.07 mg/kg (sc)0.05 mg/kg (sc)0.1 mg/kg (oral)

Significance of Stereochemical Configuration in Bioactivity

The chiral center at C-1 of the 6-methoxy-isochroman scaffold introduces stereochemical complexity with profound pharmacological implications. Early studies with CJ-17,493 revealed that the (S)-enantiomer exhibited substantially enhanced NK1 receptor affinity and metabolic stability compared to its (R)-counterpart and the racemic mixture. This stereodivergence stems from differential binding: The optimal spatial orientation of the (S)-enantiomer allows the methoxy group to engage in favorable hydrophobic interactions within a subpocket of the NK1 receptor, while simultaneously positioning the fused ring system for π-stacking with Trp184 in transmembrane domain V [1]. The biological disparity between enantiomers was quantified through systematic evaluation: The (S)-enantiomer demonstrated a 5-fold higher affinity for the NK1 receptor and 3-fold greater antiemetic potency in gerbil tapping assays compared to the racemate [1].

The synthetic challenges in accessing enantiopure 6-methoxy-isochromans necessitated innovative methodological developments. Initial routes yielded diastereomeric mixtures (5:1 ratio) with suboptimal enantiomeric excess. The breakthrough came through enzymatic resolution: Lipase-PS (from Burkholderia cepacia) mediated kinetic resolution of racemic intermediates proved crucial for gram-scale production of the pharmacologically active (S)-enantiomer [1] [4]. Alternative approaches include asymmetric synthesis via microwave-assisted reactions using phase-transfer catalysts, achieving improved yields (67%) but with moderate enantioselectivity [4]. The configurational stability of these compounds is equally critical—racemization under physiological conditions would negate enantioselective synthesis efforts. Fortunately, 6-methoxy-isochromans demonstrate excellent stereochemical integrity at physiological pH, as confirmed by chiral HPLC studies of plasma-stability samples [1] [9].

Table 3: Synthetic Approaches to Enantiopure 6-Methoxy-isochroman Derivatives

MethodKey FeaturesYield/eeLimitations
Lipase-PS Kinetic ResolutionBiocatalytic resolution of racemic alcohols>98% ee (S-enantiomer)Requires recyclable intermediate
Microwave-Assisted CyclizationPhase-transfer catalysis under microwave irradiation67% yield, 80% eeModerate enantioselectivity
Chiral Pool SynthesisStarting from enantiopure natural precursorsVariable (30-75%)Limited substrate scope
Asymmetric HydrogenationRh-catalyzed enamide reduction95% ee, >90% yieldRequires specialized catalysts

The stereochemical impact extends beyond NK1 antagonism. In dopamine receptor modulation, (R)-6-methoxy-isochroman derivatives show preferential D2 receptor binding, while (S)-isomers exhibit D1 selectivity—a divergence attributed to conformational constraints imposed by the stereocenter that differentially orient the basic nitrogen relative to transmembrane helices [7] [8]. Molecular modeling of ROCK2 inhibitors containing isochroman moieties further confirms stereochemistry's role: The (S)-configuration enables optimal hydrophobic interactions with Lys121 in the ATP-binding pocket, explaining the 22.7-fold selectivity over ROCK1 observed for compound (S)-7c [2]. These observations collectively validate that stereochemical precision is not merely a chemical refinement but a fundamental determinant of biological activity for the 6-methoxy-isochroman pharmacophore.

Properties

CAS Number

33348-59-3

Product Name

6-Methoxy-isochroman

IUPAC Name

6-methoxy-3,4-dihydro-1H-isochromene

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3

InChI Key

BNMSWYFTVSETMF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(COCC2)C=C1

Canonical SMILES

COC1=CC2=C(COCC2)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.